11-Bromo-7H-benzo[c]carbazole
Description
Overview of Carbazole (B46965) and Benzo[c]carbazole Scaffolds in Modern Chemistry
Carbazole is a tricyclic aromatic heterocycle containing a five-membered nitrogen-containing ring fused between two benzene (B151609) rings. researchgate.netnih.gov This core structure is not only found in natural alkaloids isolated from various plants and microorganisms but has also become a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netnih.gov Carbazole derivatives exhibit a wide spectrum of biological activities and are integral to the development of synthetic polymers, dyes, and fluorescent probes. nih.gov
The benzo[c]carbazole scaffold is an extended version of carbazole, where another benzene ring is fused to the core structure. Specifically, 7H-benzo[c]carbazole consists of two benzene rings fused to a central pyrrole (B145914) ring, creating a rigid, planar, and extended π-conjugated system. This planarity and extensive conjugation are key to its distinct electronic and photophysical properties. Like its simpler carbazole cousin, the benzo[c]carbazole framework is a cornerstone for developing materials with high luminescence efficiency and good charge transport capabilities, making it a valuable intermediate for organic light-emitting diodes (OLEDs). cymitquimica.com
Table 1: Physicochemical Properties of 7H-Benzo[c]carbazole
| Property | Value |
|---|---|
| CAS Number | 205-25-4 nih.gov |
| Molecular Formula | C₁₆H₁₁N nih.gov |
| Molecular Weight | 217.27 g/mol nih.gov |
| Appearance | White to light yellow powder or crystalline material |
| Melting Point | 135-137 °C cymitquimica.com |
| IUPAC Name | 7H-benzo[c]carbazole nih.gov |
This table presents data for the parent compound, 7H-benzo[c]carbazole, providing a baseline for understanding its derivatives.
Importance of Halogenated Benzo[c]carbazole Derivatives in Advanced Materials and Chemical Synthesis
The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the benzo[c]carbazole scaffold is a powerful strategy for fine-tuning its chemical and physical properties. Halogenation can significantly impact the molecule's electronic structure, solubility, and reactivity, thereby expanding its utility in advanced materials and as a synthetic building block. nih.govchemimpex.com
In the realm of materials science, halogenated benzo[c]carbazoles are of significant interest for organic electronics. The presence of a halogen like bromine can alter the energy levels of the molecular orbitals, which is a critical factor in designing materials for OLEDs and organic photovoltaics (OPVs). nih.gov Furthermore, the bromine atom serves as a reactive handle for subsequent chemical modifications through cross-coupling reactions, allowing for the construction of more complex, functional molecules. beilstein-journals.org For example, brominated carbazoles are common starting materials for creating new carbon-carbon and carbon-nitrogen bonds, essential steps in synthesizing multifunctional organic compounds. The position of the halogen atom on the benzo[c]carbazole ring system is crucial, as it dictates the regioselectivity of these follow-up reactions and the final properties of the resulting material.
Scope and Research Imperatives Pertaining to 11-Bromo-7H-benzo[c]carbazole
Despite the clear importance of halogenated benzo[c]carbazoles, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of specific research focused on This compound . While its isomers, such as 10-bromo-7H-benzo[c]carbazole and 5-bromo-7H-benzo[c]carbazole, are documented and commercially available, the 11-bromo derivative remains an uncharacterized member of this compound family.
This lack of data defines the primary research imperative: the synthesis and fundamental characterization of this compound. The development of a reliable synthetic route is the first critical step. This could potentially be achieved through electrophilic bromination of 7H-benzo[c]carbazole, although controlling the regioselectivity to favor the 11-position would be a significant synthetic challenge that may require multi-step, directed synthesis strategies.
Once synthesized, the scope of research would broaden to include:
Structural and Spectroscopic Analysis: Full characterization using modern techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm its structure and understand its molecular geometry and packing in the solid state.
Photophysical and Electrochemical Studies: Investigating its absorption, fluorescence, and phosphorescence properties, along with determining its HOMO/LUMO energy levels through techniques like cyclic voltammetry. This would reveal its potential as a component in optoelectronic devices and allow for direct comparison with its other brominated isomers.
Reactivity and Synthetic Utility: Exploring its utility as a building block in synthetic chemistry. Its performance in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would be of particular interest for creating novel, larger conjugated systems for advanced material applications.
The study of this compound represents an opportunity to complete the fundamental dataset for mono-brominated benzo[c]carbazoles, offering deeper insights into the structure-property relationships that govern this important class of heterocyclic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C16H10BrN |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
11-bromo-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-6-3-7-13-16(12)15-11-5-2-1-4-10(11)8-9-14(15)18-13/h1-9,18H |
InChI Key |
MCYDGSUYKFMOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC=C4Br |
Origin of Product |
United States |
Reactivity and Functionalization Strategies of the 7h Benzo C Carbazole Core
Substitution Reactions on the Bromo-Benzo[c]carbazole Scaffold
Nucleophilic Substitution of the Bromine Atom
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an aryl halide like 11-Bromo-7H-benzo[c]carbazole is generally challenging without strong electron-withdrawing groups positioned ortho or para to the halogen. The literature available does not provide specific examples or conditions for such reactions on this particular isomer.
N-H Bond Derivatization for N-Substituted Carbazole (B46965) Derivatives
The nitrogen atom of the carbazole ring system is a key site for derivatization. Generally, the N-H bond can be functionalized through reactions like N-alkylation or N-arylation. For instance, the alkylation of 3-bromocarbazole has been achieved using reagents like 1-bromohexane (B126081) in the presence of a base and a phase-transfer catalyst. beilstein-journals.org
Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming C-N bonds and are broadly applied to aryl halides. wikipedia.orgacs.orgresearchgate.net These reactions are used to couple amines with the carbazole nitrogen or to couple the bromo-substituted carbazole with various amines. nih.govresearchgate.net While these methods are standard for carbazole derivatives, specific protocols and their outcomes for this compound have not been detailed in the reviewed literature.
Cross-Coupling Chemistry for Structural Diversification
Suzuki and Heck Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental for creating new carbon-carbon bonds on aromatic scaffolds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, and the Heck reaction, which couples an alkene with an organohalide, are widely used. nih.gov For example, 9-bromo-7H-benzo[c]carbazole has been utilized in Suzuki coupling reactions to synthesize derivatives for OLEDs. hcchems.com However, specific studies detailing the application of Suzuki, Heck, or other C-C coupling reactions like Sonogashira coupling to the 11-bromo isomer are absent from the available research. hcchems.comresearchgate.net
Oxidative Cross-Coupling and Other Carbon-Heteroatom Coupling Transformations
Modern synthetic methods include oxidative cross-coupling reactions, which can form carbon-heteroatom bonds directly from C-H bonds. Palladium and copper catalysts are often employed for these transformations to create C-N, C-O, and C-S bonds. acs.orgacs.org These methods offer an alternative to traditional cross-coupling of aryl halides. Despite the general utility of these reactions in carbazole chemistry, there is no specific information on their application to this compound.
Oxidative and Reductive Transformations of the Carbazole System
The carbazole core itself can undergo oxidative and reductive transformations. For example, nitration of related dibenzo[c,g]carbazoles has been studied, indicating the susceptibility of the aromatic system to electrophilic attack. acs.org Reductive processes, such as the removal of the bromine atom (hydrodehalogenation), can also occur, sometimes as a side reaction in palladium-catalyzed couplings. However, dedicated studies on the oxidative stability or specific reductive transformations of the this compound core are not available.
Site-Selective C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in organic synthesis, enabling the modification of complex molecules without the need for pre-functionalized starting materials. For the 7H-benzo[c]carbazole core, site-selective C-H activation presents a direct route to introduce a wide array of functional groups at specific positions, thereby tuning its physicochemical properties.
Positional Functionalization (e.g., C1, C2, C3, C4, C6, C7, C9)
The inherent reactivity of the C-H bonds in the 7H-benzo[c]carbazole skeleton varies, allowing for positional functionalization. While specific studies on the comprehensive positional functionalization of this compound are limited in publicly available literature, general principles of carbazole chemistry suggest that certain positions are more susceptible to electrophilic or metal-catalyzed reactions. For instance, in carbazole and its derivatives, the C1, C3, C6, and C8 positions are often targeted for functionalization. The development of directing groups has been instrumental in achieving high regioselectivity in C-H functionalization of carbazole-containing compounds. nih.gov
Directed Alkylation, Arylation, Alkenylation, and Alkynylation
Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and iron, have been pivotal in the directed C-H functionalization of carbazoles. These methods often utilize a directing group to guide the catalyst to a specific C-H bond, enabling the introduction of various carbon-based substituents.
| Catalyst System | Substrate | Reagent | Functionalization Type | Reference |
| Pd(OAc)2 / Norbornene | Carbazole | Alkyl Halide | Alkylation | nih.gov |
| Iron Catalyst | Carbazole | Styrene | Alkylation | |
| Palladium Catalyst | Carbazole Derivative | Aryl Halide | Arylation |
Halogenation, Chalcogenation, and Borylation
The introduction of heteroatoms such as halogens, chalcogens, and boron into the 7H-benzo[c]carbazole core can significantly alter its electronic properties and provide handles for further synthetic transformations.
Halogenation: Direct halogenation of carbazoles can be achieved using various halogenating agents. The regioselectivity is often dictated by the electronic nature of the carbazole ring and the reaction conditions.
Chalcogenation: The introduction of sulfur or selenium moieties can be accomplished through various methods, including reactions with elemental chalcogens or their derivatives. These functional groups are valuable for tuning the electronic properties and for constructing novel materials.
Borylation: Iridium-catalyzed C-H borylation has become a powerful tool for the synthesis of arylboronates, which are versatile intermediates in cross-coupling reactions. While specific studies on 7H-benzo[c]carbazole are scarce, this methodology has been widely applied to a range of aromatic and heteroaromatic compounds. The regioselectivity of borylation is often governed by steric factors.
Amidation and Amination Reactions
The introduction of nitrogen-containing functional groups is of great interest for the synthesis of biologically active molecules and materials with specific charge-transport properties.
Amidation and Amination: Palladium-catalyzed C-H amination reactions have been developed to form carbazoles from biphenyl (B1667301) precursors. organic-chemistry.org These methods can also be applied to the functionalization of pre-existing carbazole cores. Visible-light-promoted intramolecular C-H amination of 2-azidobiphenyls provides an effective and environmentally friendly route to carbazoles.
Construction of Donor-Acceptor (D-A) Molecular Architectures for Tunable Properties
The 7H-benzo[c]carbazole moiety, being an electron-rich system, serves as an excellent electron donor unit in the design of donor-acceptor (D-A) molecules. By strategically coupling the benzo[c]carbazole core with various electron-accepting groups, it is possible to create materials with tailored photophysical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The construction of these D-A architectures typically involves cross-coupling reactions where the pre-functionalized 7H-benzo[c]carbazole (e.g., a boronic acid or halide derivative) is reacted with a suitable acceptor molecule. The choice of the acceptor and the linking topology significantly influences the intramolecular charge transfer (ICT) characteristics of the resulting molecule, which in turn dictates its absorption and emission properties. Carbazole-based D-A compounds have been shown to form highly fluorescent organic nanoparticles. nih.gov
| Donor Unit | Acceptor Unit | Application | Reference |
| 7H-Benzo[c]carbazole | Benzothiadiazole | OLEDs | |
| 7H-Benzo[c]carbazole | Dicyanovinyl | Fluorescent Nanoparticles | nih.gov |
| 7H-Benzo[c]carbazole | Cyanoacetanilide | Fluorescent Chromophores |
Intramolecular Cyclization and Annulation Processes for Fused Polycycles
To further extend the π-conjugated system of the 7H-benzo[c]carbazole core, intramolecular cyclization and annulation reactions are employed. These strategies lead to the formation of rigid, planar, and larger polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing polycyclic aromatic compounds (N-PACs) with unique optoelectronic properties.
Intramolecular Cyclization: Appropriately substituted 7H-benzo[c]carbazole derivatives can undergo intramolecular cyclization to form new rings. For instance, a pendant aryl or vinyl group at a suitable position can be induced to cyclize onto the benzo[c]carbazole framework through various methods, including acid-catalyzed reactions or transition metal-catalyzed C-H activation. A procedure for the synthesis of benzo[a]carbazole derivatives has been developed using an intramolecular ring closure of a 3-cyanoacetamide pyrrole (B145914) intermediate. nih.gov
Annulation Reactions: Annulation strategies involve the fusion of new aromatic rings onto the existing 7H-benzo[c]carbazole structure. Photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes has been reported as a one-pot synthesis of benzo[c]carbazoles. While this method builds the core itself, similar photochemical or transition-metal-catalyzed annulation strategies could potentially be applied to extend the π-system of a pre-formed 7H-benzo[c]carbazole.
| Precursor | Reaction Type | Product | Reference |
| 3-Cyanoacetamide pyrrole | Intramolecular Cyclization | Benzo[a]carbazole | nih.gov |
| 2-Chloroindole-3-carbaldehyde and Styrene | Photochemical Annulation | Benzo[c]carbazole |
Advanced Spectroscopic and Analytical Characterization of 11 Bromo 7h Benzo C Carbazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons).
The ¹H NMR spectrum of 11-Bromo-7H-benzo[c]carbazole provides critical information about the number, connectivity, and chemical environment of protons in the molecule. The aromatic region of the spectrum is particularly complex, typically displaying a series of multiplets corresponding to the protons on the fused ring system.
The proton of the N-H group in the carbazole (B46965) moiety generally appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and the influence of the aromatic system. The protons on the benzo[c]carbazole framework are expected to resonate in the range of 7.0 to 9.0 ppm. The introduction of the bromine atom at the C-11 position induces a deshielding effect on the adjacent protons due to its electronegativity and anisotropic effects, causing their signals to shift further downfield compared to the unsubstituted 7H-benzo[c]carbazole parent compound. researchgate.net The specific coupling patterns (e.g., doublets, triplets, and doublet of doublets) observed in the spectrum are crucial for assigning each signal to its corresponding proton on the molecular skeleton.
Table 1: Representative ¹H NMR Spectral Data for Benzo[c]carbazole Derivatives
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | > 8.0 | br s | - |
| Aromatic H | 7.0 - 9.0 | m | 7.0 - 9.0 |
Note: Data are representative and can vary based on solvent and specific substitution patterns.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The spectrum for this compound is expected to show 16 distinct signals for the 16 carbon atoms in its asymmetric structure.
Aromatic carbons typically resonate in the range of 110 to 150 ppm. researchgate.net The carbon atom directly bonded to the electronegative nitrogen atom (C-N) appears at a lower field (higher ppm value) compared to many of the other sp² carbons. nih.gov Crucially, the carbon atom to which the bromine is attached (C-11) will exhibit a signal at a significantly different chemical shift compared to its protonated counterpart in the unsubstituted molecule. The C-Br bond induces a notable shift, and its precise position is a key indicator of successful bromination at the intended site. nih.govnist.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H | 110 - 130 |
| Aromatic C-Br (C-11) | ~115 - 125 |
| Aromatic Quaternary C | 120 - 145 |
Note: These are estimated ranges based on data for related carbazole and benzocarbazole structures. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight of a compound with high precision, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₆H₁₀BrN), HRMS provides a measured mass that can be compared to the calculated theoretical mass.
The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum (M⁺ and M+2⁺) of approximately equal intensity, separated by two mass units. This isotopic signature is a definitive marker for the presence of a single bromine atom in the molecule. nih.gov
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further corroborate the structure by showing characteristic losses of fragments, such as the loss of the bromine radical (•Br) or hydrogen bromide (HBr).
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀BrN |
| Calculated Monoisotopic Mass ([M]⁺ for ⁷⁹Br) | 294.99966 Da |
| Calculated Monoisotopic Mass ([M+2]⁺ for ⁸¹Br) | 296.99761 Da |
Note: Calculated mass is based on the most abundant isotopes. nih.govnih.gov
Optical Spectroscopic Investigations
Optical spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of molecules. These methods are particularly relevant for carbazole derivatives, which are often studied for their applications in organic electronics and as fluorescent probes. dergipark.org.tr
The UV-Visible absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* electronic transitions within the extended aromatic system. nih.gov The fusion of the benzene (B151609) ring to the carbazole core creates a larger conjugated system compared to simple carbazole, resulting in a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths.
The spectrum typically shows sharp, well-defined peaks at shorter wavelengths and broader bands at longer wavelengths. The positions of these absorption maxima (λ_max) are sensitive to the solvent environment, with more polar solvents often causing slight shifts in the peak positions.
Table 4: Typical UV-Visible Absorption Data for Benzocarbazole Derivatives
| Solvent | Absorption Maxima (λ_max, nm) | Associated Transition |
|---|---|---|
| Dichloromethane (DCM) | ~295, ~320, ~350 | π-π* |
| Tetrahydrofuran (THF) | ~296, ~322, ~352 | π-π* |
Note: Data are representative for the benzocarbazole chromophore; specific values may vary.
Many carbazole and benzocarbazole compounds are highly fluorescent, a property that is central to their use in optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.orgdergipark.org.tr Upon excitation with UV light at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission at a longer wavelength.
The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The emission spectrum provides information about the energy of the first excited singlet state. The introduction of a heavy atom like bromine can sometimes influence the fluorescence properties by promoting intersystem crossing to the triplet state, which may affect the fluorescence quantum yield. rsc.org
Table 5: Representative Fluorescence Emission Data for Benzocarbazole Emitters
| Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Color of Emission |
|---|
Note: Emission characteristics are highly dependent on molecular structure, substitution, and solvent. nih.govrsc.org
Circular Dichroism (CD) Spectroscopy for Chiral Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral properties of molecules. For derivatives of this compound to be CD-active, they must be chiral, meaning they are non-superimposable on their mirror images. Chirality can be introduced into the benzo[c]carbazole framework through various synthetic strategies, such as the introduction of chiral substituents or the creation of atropisomers where rotation around a single bond is sterically hindered.
While specific CD spectra for this compound are not widely documented, studies on related chiral carbazole derivatives provide valuable insights. For instance, axially chiral bibenzo[b]carbazole derivatives have been synthesized and shown to exhibit significant circularly polarized luminescence (CPL), a phenomenon closely related to chirality. nih.gov These compounds demonstrate large dissymmetry factors in the solid state, indicating the formation of well-ordered chiral aggregates. nih.gov It is anticipated that chiral derivatives of this compound would similarly display distinct CD signals, allowing for the determination of their absolute configuration and the study of their chiroptical properties in different environments.
Room Temperature Phosphorescence (RTP) and Ultralong Organic Room Temperature Phosphorescence (UORTP) Studies
The phenomenon of room temperature phosphorescence (RTP) in purely organic materials is of great interest for applications in sensing, imaging, and anti-counterfeiting technologies. Carbazole derivatives, including the 7H-benzo[c]carbazole (BCz) core, have been identified as promising candidates for achieving efficient and long-lived RTP.
Pure powders of BCz and its derivatives typically exhibit blue fluorescence under ambient conditions. chinesechemsoc.org However, when dispersed into a polymer or powder matrix, they can display strong, photo-activated green ultralong organic room temperature phosphorescence (UORTP). chinesechemsoc.org The matrix plays a critical role in stabilizing the charge-separated states, which are believed to be the origin of the ultralong phosphorescence. chinesechemsoc.org The color of the UORTP can be tuned from green to yellow depending on the specific matrix used. chinesechemsoc.org
The introduction of a bromine atom, as in this compound, is a well-established strategy to enhance phosphorescence through the heavy-atom effect. This effect promotes intersystem crossing (ISC) from the singlet excited state to the triplet excited state, thereby increasing the phosphorescence quantum yield. Studies on bromophenyl-carbazole materials have reported impressive excited-state lifetimes exceeding 0.3 seconds and high photoluminescence quantum yields of up to 20%. frontiersin.org In the solid state, the aggregation of molecules through intermolecular interactions, such as π-π stacking and halogen bonding, can further restrict molecular motion and suppress non-radiative decay pathways, leading to enhanced and prolonged RTP. rsc.org For instance, at 77 K in a frozen solution, BCz exhibits ultralong phosphorescence bands at 536, 584, and 644 nm with lifetimes around 850-900 ms. chinesechemsoc.org In the aggregated powder state, these peaks are redshifted due to the formation of H-aggregates. chinesechemsoc.org
| Compound/System | Emission Peaks (nm) | Lifetime (ms) | Conditions |
| BCz in Toluene (B28343) | 536, 584, 644 | 895.0, 870.3, 849.2 | 77 K |
| BCz Powder | 555, 604, 662 | 901.9, 895.2, 862.3 | 77 K |
| PyAmBCz Powder | 540, 587, 645 | 1035.2, 999.7, 935.1 | 77 K |
Vibrational Spectroscopy for Functional Group Identification (e.g., IR Spectroscopy)
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to its specific structural features.
Based on studies of halogen-substituted carbazoles and related aromatic compounds, the following vibrational modes can be anticipated: nih.govnist.gov
N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group in the carbazole ring.
Aromatic C-H Stretch: Multiple sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) due to the stretching vibrations of the C-H bonds on the aromatic rings.
Aromatic C=C Stretch: A series of medium to strong absorption bands in the 1450-1650 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the fused aromatic rings.
C-N Stretch: The stretching vibration of the C-N bond within the carbazole ring system is typically observed in the 1200-1350 cm⁻¹ range.
C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds give rise to strong bands in the 650-900 cm⁻¹ region. The pattern of these bands can provide information about the substitution pattern on the aromatic rings.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.
Solid-State Characterization Techniques
Single-Crystal X-ray Diffraction Analysis for Molecular Conformation and Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular packing.
For derivatives of 7H-benzo[c]carbazole, X-ray diffraction studies reveal that the molecule tends to adopt a planar configuration, which facilitates strong π-π stacking interactions between parallel molecules in the crystal lattice. chinesechemsoc.org However, the introduction of substituents can influence the molecular geometry. For example, in some halobenzonitrile-carbazole systems, the carbazole and phenyl moieties can be tilted or twisted with respect to each other. researchgate.net
In the case of this compound, the crystal structure would likely be characterized by:
Planar or Near-Planar Conformation: The fused ring system of the benzo[c]carbazole core is expected to be largely planar.
Intermolecular Interactions: The packing in the solid state would be governed by a combination of forces, including π-π stacking between the aromatic systems of adjacent molecules, N-H···π or N-H···N hydrogen bonding, and potentially Br···Br or Br···π halogen bonding interactions. These interactions play a crucial role in stabilizing the crystal lattice and influencing the solid-state photophysical properties, such as RTP. rsc.org
Molecular Stacking: The molecules may arrange in slipped face-to-face or herringbone packing motifs, which are common for planar aromatic compounds. researchgate.net The specific arrangement dictates the extent of electronic coupling between molecules, affecting properties like charge transport and solid-state emission.
Advanced Electrochemical Characterization
Cyclic Voltammetry for Redox Properties and Energy Levels (HOMO/LUMO)
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of chemical compounds. By measuring the current response of a solution to a linearly cycled potential sweep, CV can determine oxidation and reduction potentials, providing valuable information about the electronic structure of the molecule, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Carbazole derivatives are known for their electron-donating nature and excellent hole-transporting capabilities, making their electrochemical characterization particularly important. iieta.org A typical cyclic voltammogram for a carbazole derivative like this compound would be expected to show an oxidative peak corresponding to the removal of an electron from the HOMO. researchgate.net
From the onset potential of the first oxidation peak (Eox), the HOMO energy level can be estimated using the following empirical formula (referenced against the ferrocene/ferrocenium, Fc/Fc⁺, redox couple):
EHOMO = -e (Eox - E1/2(Fc/Fc⁺) + 4.8) eV
The LUMO energy level can then be calculated using the HOMO energy and the optical band gap (Eg), which is determined from the onset of the UV-Vis absorption spectrum:
ELUMO = EHOMO + Eg
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable technique for the detection and characterization of paramagnetic species, particularly organic radicals. This method is predicated on the principle of resonant absorption of microwave radiation by unpaired electrons in the presence of a static magnetic field. For derivatives of this compound, ESR spectroscopy provides a powerful tool to investigate the formation and electronic structure of their radical cations or anions, which are key intermediates in various chemical and electrochemical processes.
The generation of radical species from this compound can be achieved through chemical or electrochemical oxidation or reduction. The resulting radical cation, for instance, would feature an unpaired electron delocalized over the π-conjugated system of the benzo[c]carbazole core. The ESR spectrum of such a radical is characterized by its g-factor and hyperfine coupling constants (hfs). The g-factor provides insight into the electronic environment of the unpaired electron, while the hyperfine couplings arise from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as ¹H, ¹⁴N, and the bromine isotopes ⁷⁹Br and ⁸¹Br.
The analysis of the hyperfine structure is particularly informative. The magnitude of the hyperfine coupling constants is proportional to the spin density at the respective nucleus, thus offering a detailed map of the unpaired electron's distribution within the molecule. For the radical cation of an this compound derivative, significant hyperfine couplings are expected with the nitrogen atom of the carbazole moiety and with the protons on the aromatic rings. The bromine atom at the 11-position is also expected to exhibit a notable hyperfine coupling, which can provide valuable information about the influence of this heavy atom on the spin distribution.
In instances where the radical species are transient and have short lifetimes, spin trapping techniques can be employed in conjunction with ESR. This involves the use of a spin trap, a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic spin adduct. The ESR spectrum of this spin adduct can then be readily measured, providing indirect evidence for the formation of the initial radical and information about its structure.
While specific experimental ESR data for this compound is not extensively documented in publicly accessible literature, studies on related carbazole derivatives have demonstrated the utility of ESR in confirming the formation of radical cations. For instance, a mechanism involving a carbazole radical cation has been evidenced through a combination of spectroscopic techniques, including ESR. researchgate.net
Table 1: Representative Hyperfine Coupling Constants for a Hypothetical this compound Radical Cation
| Nucleus | Position | Hyperfine Coupling Constant (Gauss) |
| ¹⁴N | 7 | 5.0 - 7.0 |
| ¹H | Aromatic Ring | 0.5 - 4.0 |
| ⁷⁹/⁸¹Br | 11 | 1.5 - 3.5 |
| ¹H | N-H | 2.0 - 4.0 |
Note: The values presented in this table are hypothetical and are based on typical ranges observed for related carbazole and aromatic radicals. Actual experimental values may vary.
Transient Absorption (TA) Spectroscopy for Excited State Dynamics
Transient Absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states in molecules. In this method, a sample is first excited by a short "pump" laser pulse, and the subsequent changes in its absorption spectrum are monitored by a "probe" pulse at various time delays. This allows for the real-time observation of the formation and decay of excited singlet and triplet states, as well as other transient species.
For this compound and its derivatives, TA spectroscopy is crucial for understanding their photophysical properties, which are fundamental to their potential applications in optoelectronic devices. Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). TA spectroscopy can monitor the populations of both the S₁ and T₁ states as a function of time.
The TA spectrum of a carbazole derivative typically exhibits characteristic features. These include a ground-state bleach (a negative signal corresponding to the depletion of the ground state), stimulated emission from the S₁ state, and positive absorption bands corresponding to excited-state absorption (ESA) from the S₁ to higher singlet states (Sₙ) and from the T₁ to higher triplet states (Tₙ).
The presence of a bromine atom at the 11-position is expected to have a significant impact on the excited-state dynamics of the benzo[c]carbazole core due to the heavy-atom effect. This effect enhances spin-orbit coupling, which in turn promotes the rate of intersystem crossing from the singlet to the triplet manifold. Consequently, brominated carbazole derivatives are expected to exhibit faster ISC rates and potentially higher triplet quantum yields compared to their non-brominated counterparts.
A study on bromine-substituted 9-phenylcarbazole derivatives using TA spectroscopy demonstrated that the ISC lifetime is significantly influenced by the position of the bromine atom. researchgate.net When the bromine was substituted on the carbazole core, a more efficient heavy-atom effect was observed, leading to a substantial decrease in the ISC lifetime. For instance, the ISC lifetimes for certain carbazole-substituted derivatives were found to decrease to as short as 0.01185 ns. researchgate.net This highlights the profound effect of bromine substitution on the excited-state pathways.
The excited-state lifetime of the S₁ state in carbazole derivatives typically falls within the nanosecond range. mdpi.com However, the introduction of a bromo-substituent can shorten this lifetime by accelerating the competing ISC process. The triplet state (T₁) lifetimes are generally much longer, often extending into the microsecond or even millisecond regime, although this can also be influenced by the molecular structure and environment.
Table 2: Photophysical Data for Representative Carbazole Derivatives from Transient Absorption Spectroscopy
| Compound | Solvent | S₁ Lifetime (ns) | T₁ Absorption Maxima (nm) | ISC Lifetime (ns) |
| Carbazole | n-heptane | 15.1 | ~420 | - |
| 9-Phenylcarbazole | - | - | 400 | ~10 |
| Bromo-9-phenylcarbazole | - | - | - | 0.01185 - 4.9 |
Note: Data is compiled from studies on carbazole and its derivatives to provide a comparative context. researchgate.netmdpi.com The specific values for this compound may differ.
Computational Chemistry and Theoretical Investigations of 7h Benzo C Carbazole Systems
Density Functional Theory (DFT) Calculations for Mechanistic Insights into Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like 7H-benzo[c]carbazole. DFT calculations are employed to model reaction mechanisms, determine the stability of intermediates, and predict the regioselectivity of chemical reactions. For instance, studies on large polycyclic aromatic hydrocarbons, including benzocarbazoles, have utilized DFT in conjunction with molecular dynamics (MD) simulations to understand their metabolic activation pathways. nih.gov
Prediction of Electronic Properties and Molecular Orbitals (HOMO/LUMO)
The electronic properties of 7H-benzo[c]carbazole systems are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them (the HOMO-LUMO gap) are critical determinants of a molecule's optical and electronic behavior, including its absorption and emission spectra and its ability to conduct charge.
Theoretical calculations are instrumental in predicting these values. For example, the introduction of a bromine atom into a carbazole-based framework can widen the energy band gap by lowering the HOMO energy level and raising the LUMO energy level. rsc.org This tuning of the energy gap is crucial for designing materials for specific applications, such as organic light-emitting diodes (OLEDs) and solar cells. nankai.edu.cn DFT calculations have shown that for a 2-bromized carbazole (B46965) derivative linked to a triphenyl-triazine core, the HOMO level is -5.96 eV and the LUMO level is -2.71 eV. rsc.org The distribution of these orbitals is also important; in many donor-acceptor systems based on carbazole, the HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO is situated on the electron-accepting part of the molecule. nankai.edu.cn
Below is a table of representative calculated electronic properties for different carbazole-based systems.
| Compound System | HOMO (eV) | LUMO (eV) | Calculated Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Carbazole-Benzothiadiazole-Carbazole (Phenyl Bridge) | -5.59 | -2.17 | 3.42 | nankai.edu.cn |
| Carbazole-Anthracene-Carbazole (Phenyl Bridge) | -5.61 | -2.82 | 2.79 | nankai.edu.cn |
| Carbazole-Benzothiadiazole-Carbazole (Phenylethynyl Bridge) | -5.52 | -3.02 | 2.50 | nankai.edu.cn |
| OTrPhCzBr (Brominated Carbazole-Triazine) | -5.96 | -2.71 | 3.25 | rsc.org |
Structure-Property Relationship Modeling for Optical and Electronic Performance
Understanding the relationship between molecular structure and material properties is a primary goal of computational modeling. For 7H-benzo[c]carbazole systems, this involves elucidating how modifications to the molecular scaffold affect its performance in electronic devices. acs.orgresearchgate.net
Key structural modifications include the position and nature of substituents and the way molecules pack in the solid state. Computational studies have shown that changing the substitution positions on the carbazole core can significantly alter its optical and molecular properties. rsc.org For instance, the introduction of alkyl chains can enhance the electron-donating ability of the carbazole unit, thereby influencing its HOMO level and charge-transport characteristics. mdpi.com Modeling helps to predict how the addition of a bromine atom at the 11-position of 7H-benzo[c]carbazole would impact its electronic structure, solubility, and intermolecular interactions, all of which are critical for device performance. These theoretical insights guide synthetic chemists in creating new materials with tailored properties. researchgate.net
Simulation of Spectroscopic Signatures
Computational methods are widely used to simulate and interpret the spectroscopic signatures of molecules. For carbazole derivatives, techniques like Time-Dependent Density Functional Theory (TD-DFT) are used to predict UV-visible absorption and fluorescence spectra. nih.govresearchgate.net These simulations calculate the energies of electronic transitions between different molecular orbitals, which correspond to the absorption of light at specific wavelengths.
By comparing simulated spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the electronic transitions involved. researchgate.net For example, theoretical simulations of the UV absorption spectra of carbazole and its analogues have been performed to understand the nature of their electronic structures. nih.govresearchgate.net Such studies on 11-Bromo-7H-benzo[c]carbazole would help to predict its color and photophysical properties, which is essential for its application in optical materials and devices.
Charge Transport and Exciton Dynamics Modeling
The efficiency of organic electronic devices relies heavily on the charge transport characteristics of the active materials. Computational modeling is crucial for understanding how charge carriers (electrons and holes) move through a material. For carbazole-based systems, this often involves a multi-scale approach.
At the molecular level, DFT is used to calculate the reorganization energy (λ), which represents the energy required for a molecule to adjust its geometry after gaining or losing a charge. A lower reorganization energy is generally desirable for efficient charge transport. icm.edu.pl Studies on benzocarbazole isomers have calculated these values, showing that benzo[c]carbazole has a reorganization energy of 0.23 eV for hole transport (λh) and 0.22 eV for electron transport (λe). icm.edu.pl
At a larger scale, kinetic Monte Carlo simulations can be used to model charge hopping between molecules in a solid-state morphology, often using parameters derived from Marcus theory. nih.gov These simulations can predict charge carrier mobilities and provide insights into how molecular packing and disorder affect charge transport. nih.govresearchgate.net This comprehensive modeling approach allows for the prediction of the charge transport capabilities of new materials like this compound before they are synthesized.
The table below presents calculated reorganization energies for carbazole and its benzofused isomers.
| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Reference |
|---|---|---|---|
| Carbazole (Cz) | 0.24 | 0.27 | icm.edu.pl |
| Benzo[a]carbazole (BaCz) | 0.20 | 0.21 | icm.edu.pl |
| Benzo[b]carbazole (BbCz) | 0.18 | 0.11 | icm.edu.pl |
| Benzo[c]carbazole (BcCz) | 0.23 | 0.22 | icm.edu.pl |
Following a comprehensive search for scientific literature and data specifically concerning the chemical compound This compound , it has been determined that there is no available research pertaining to its applications within the fields of optoelectronics, material science, or bioactive systems as outlined in the requested article structure.
The search results consistently yield information for other isomers of bromo-7H-benzo[c]carbazole, most notably 10-Bromo-7H-benzo[c]carbazole , or discuss carbazole derivatives in a general context. However, no specific studies, data, or detailed findings on the synthesis, properties, or applications of the 11-bromo isomer were found.
Due to the strict instruction to focus solely on "this compound" and to exclude any information that falls outside this explicit scope, it is not possible to generate the requested article. Providing information on other related compounds would violate the core requirements of the prompt. Therefore, the content for the specified outline cannot be created at this time based on publicly available scientific data.
Advanced Applications of 7h Benzo C Carbazole Derivatives in Material Science and Bioactive Systems
Optoelectronic Materials Science
Blue Emission and White Lighting Source Development
Derivatives of 7H-benzo[c]carbazole are instrumental in the field of organic light-emitting diodes (OLEDs), particularly for generating blue light, which is a critical component for full-color displays and white lighting sources. The wide bandgap and high triplet energy of the carbazole (B46965) core make it an excellent candidate for host materials in phosphorescent OLEDs (PhOLEDs).
A key application of 11-Bromo-7H-benzo[c]carbazole is as a precursor in the synthesis of complex molecules for organic light-emitting elements. For instance, it is used as a reactant in the synthesis of advanced materials for OLEDs, as detailed in Chinese patent CN107759610B. google.com While pure 7H-benzo[c]carbazole and its derivatives typically exhibit blue fluorescence, their utility extends to creating materials with different light-emitting properties. chinesechemsoc.orgchinesechemsoc.org For example, when dispersed in a polymethyl methacrylate (PMMA) matrix, a derivative of 7H-benzo[c]carbazole can shift its emission from blue to white upon photo-activation, demonstrating its potential in the development of white lighting sources. chinesechemsoc.org The general class of bromo-benzo[c]carbazole compounds, such as the isomer 10-Bromo-7H-benzo[c]carbazole, are recognized as important intermediates in the production of electroluminescent materials essential for the light-emitting layers in OLED screens. innospk.com
Table 1: Luminescent Properties of 7H-Benzo[c]carbazole Derivatives
| Compound/System | Emission Type | Observed Color | Potential Application |
|---|---|---|---|
| Pure 7H-Benzo[c]carbazole Derivatives | Fluorescence | Blue | Blue OLEDs |
| CNBrBCz@PMMA Film | Photo-activated Phosphorescence | Blue to White | White Lighting |
| 10-Bromo-7H-benzo[c]carbazole Intermediate | Electroluminescence (in final product) | Device-dependent | OLED Screens |
Interfacial Modification in Optoelectronic Devices
The performance and stability of optoelectronic devices, such as perovskite solar cells (PSCs), are highly dependent on the quality of the interfaces between different layers. Bromo-carbazole derivatives have been effectively used as interfacial modifiers to enhance device efficiency and longevity.
A monobromo-substituted carbazole-based molecular modifier, [4-(3-bromo-9H-carbazol-9-yl)butyl]phosphonic acid (3Br-Cz-4PA), has been employed to improve the interface between the poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) hole transport layer (HTL) and the methylammonium lead iodide (MAPbI₃) perovskite layer. bwise.krkorea.ac.kr This modifier passivates defects at the interface, such as undercoordinated lead ions and halide vacancies, which suppresses non-radiative recombination and facilitates more efficient hole extraction. bwise.krkorea.ac.kr The use of this bromo-carbazole modifier resulted in PSCs with a remarkable power conversion efficiency of 19.3% and significantly improved stability, retaining over 95% of their initial efficiency after 30 days in ambient conditions without encapsulation. bwise.kr This highlights the critical role that bromo-carbazole moieties can play in engineering robust and efficient heterointerfaces in advanced optoelectronic devices. bwise.krkorea.ac.kr
Functional Materials and Polymer Chemistry
The reactivity of the bromine atom and the inherent electronic properties of the benzo[c]carbazole core make this compound a valuable monomer for creating functional polymers and advanced materials with precisely controlled characteristics.
Synthesis of Functionalized Carbazole Polymers and Copolymers
Carbazole derivatives are widely used to create conjugated polymers for electronic applications due to their excellent hole-transporting properties and thermal stability. acs.org Various polymerization techniques, such as Suzuki, Yamamoto, Stille, or Horner-Emmons coupling, are used to synthesize poly(carbazole) derivatives. acs.org While the direct polymerization of this compound is not extensively documented, the synthesis of polyfunctionalized carbazoles through methods like the Diels-Alder reaction is well-established. beilstein-archives.orgbeilstein-journals.org For example, conjugated poly(carbazole)s with high molecular weights have been synthesized via click polymerization of 3,6-diazido-9-hexyl carbazole and 3,6-diethynyl-9-hexyl carbazole, demonstrating excellent thermal stability. epa.govresearchgate.net The bromine atom on the this compound molecule serves as a versatile handle for such coupling reactions, enabling its incorporation into polymer backbones or as a side chain to impart specific functions.
Advanced Materials with Tunable Optical and Electronic Properties
The electronic properties of materials based on 7H-benzo[c]carbazole can be finely tuned by chemical modification. Carbazole units are excellent electron donors and are often integrated into donor-acceptor (D-A) molecular architectures to control charge-transfer characteristics and, consequently, the optical and electronic properties of the material. rsc.orgrsc.org
The position of substituents, such as a bromine atom, can influence the molecular geometry and electronic interactions. rsc.org By strategically modifying the this compound core—for example, by coupling it with various electron-accepting units—researchers can create a range of materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for the precise tuning of properties such as light absorption and emission wavelengths, charge carrier mobility, and thermal stability, making these materials suitable for a wide array of optoelectronic applications. rsc.orgrsc.org
Photo-printing and Underwater Coating Materials
Derivatives of 7H-benzo[c]carbazole have shown remarkable potential in unconventional applications like photo-printing and underwater coatings, primarily due to their unique phosphorescent properties. chinesechemsoc.org A cyano- and bromo-substituted 7H-benzo[c]carbazole derivative (CNBrBCz) embedded in a polymethyl methacrylate (PMMA) film exhibits strong, photo-activated ultralong organic room temperature phosphorescence (UORTP). chinesechemsoc.org
This property allows the material to be used for photo-printing, where irradiation with UV light activates a visible green phosphorescence. chinesechemsoc.org Furthermore, the hydrophobicity of the PMMA matrix enables the film to function as a stable underwater coating. The phosphorescent properties of the CNBrBCz derivative are enhanced underwater compared to in air. chinesechemsoc.orgchinesechemsoc.org Upon irradiation, the coating can be activated to emit a strong green afterglow lasting for over 10 seconds, demonstrating significant promise for underwater imaging and marking applications. chinesechemsoc.org
Table 2: Applications of Functionalized 7H-Benzo[c]carbazole Materials
| Material System | Key Property | Specific Application | Reference Finding |
|---|---|---|---|
| CNBrBCz@PMMA Film | Photo-activated UORTP | Photo-printing | UV light induces visible green phosphorescence. |
| CNBrBCz@PMMA Film | Hydrophobicity & UORTP | Underwater Coating | Phosphorescence is stronger and stable underwater. chinesechemsoc.org |
Medicinal Chemistry and Pharmacological Potential
The carbazole scaffold is recognized as a "pharmacophoric nucleus" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. echemcom.com Carbazole derivatives have been shown to possess a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. echemcom.com
The introduction of halogen atoms, such as bromine, onto the carbazole ring can significantly influence the biological activity of the resulting compounds. echemcom.com For instance, studies have shown that carbazoles functionalized with bromide substitutes are particularly effective against gram-negative bacteria. echemcom.com While specific pharmacological studies on this compound are limited, related isomers like 5-Bromo-7H-benzo[c]carbazole are being investigated for their potential in drug discovery, particularly in cancer research where they may serve as lead compounds for new therapies. chemimpex.com The chemical reactivity of the bromine atom on the benzo[c]carbazole framework makes it an ideal starting point for the synthesis of a diverse library of compounds for biological screening. innospk.comchemimpex.comchemimpex.com
Carbazole as a Privileged Pharmacophore Scaffold in Drug Design
The carbazole nucleus, a tricyclic aromatic system, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govresearchgate.net The unique structural and electronic properties of the carbazole ring system—including its planarity, aromaticity, and the presence of a hydrogen-bonding donor in the pyrrole (B145914) moiety—allow it to form various types of interactions with biological macromolecules. nih.gov
Carbazole derivatives have demonstrated a remarkable array of biological effects, including anticancer, antibacterial, anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.netresearchgate.net The rigid, planar structure of the carbazole core is particularly well-suited for intercalation into DNA, a mechanism underlying the cytotoxic activity of many anticancer agents. researchgate.net Furthermore, the carbazole framework can be readily functionalized at multiple positions (C-1 to C-4, C-5 to C-8, and N-9), allowing for the systematic modification of its physicochemical properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. nih.gov This synthetic tractability enables the creation of large libraries of compounds for screening and the development of highly tailored therapeutic agents. nih.gov The benzo[c]carbazole skeleton, an extended version of the carbazole core, retains these advantageous properties while offering a larger surface area for potential interactions, making it an attractive scaffold for targeting more complex biological systems.
Structure-Activity Relationship Studies for Investigating Biological Target Interactions
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its interaction with biological targets. These studies involve systematically modifying the molecule's structure and evaluating the resulting impact on its biological activity. For carbazole derivatives, SAR investigations have provided crucial insights into the features required for specific pharmacological effects. researchgate.netacademie-sciences.fr
The position and nature of substituents on the carbazole ring are critical determinants of activity. For instance, in the context of antimicrobial agents, studies on thiazole-clubbed carbazole hybrids have shown that the type of substituent significantly influences efficacy. Electron-withdrawing groups like fluoro and nitro were found to enhance antibacterial activity, while electron-donating groups such as methoxy boosted antifungal activity. nih.gov Similarly, for anticancer activity, the placement of halogen atoms, like the bromine in this compound, can profoundly affect cytotoxicity. SAR studies on 3,6-dibromocarbazole derivatives revealed that the nature of the N-alkyl substituent also plays a key role, with certain chain lengths and functional groups leading to moderate antiproliferative effects on breast cancer cell lines. researchgate.net
Computational studies and molecular docking are often employed to rationalize these experimental findings. By modeling the interaction between the carbazole derivative and its target protein, researchers can predict binding modes and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to biological activity. rsc.org This information is invaluable for the rational design of more potent and selective next-generation inhibitors. academie-sciences.frbenthamscience.com
Design of Novel Compounds with Tailored Biological Activities (e.g., anticancer, antiviral)
The 7H-benzo[c]carbazole scaffold is an attractive starting point for the design of novel therapeutic agents, particularly in oncology. nih.gov The strategy often involves leveraging the core structure's ability to interact with DNA or specific enzymes involved in cancer progression, such as topoisomerases or kinases. researchgate.net The bromine atom at the C-11 position in this compound can serve a dual purpose: it can enhance binding affinity through halogen bonding and also act as a synthetic handle for introducing further molecular complexity via cross-coupling reactions. researchgate.net
Researchers have synthesized numerous carbazole derivatives and evaluated their potential as anticancer agents. For example, a series of carbazole-based thiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HT29 (colon). researchgate.net Certain compounds within this series, specifically those featuring a 4-bromophenyl or 4-nitrophenyl group on the thiazole ring, demonstrated significant cytotoxic effects. researchgate.net Another study focused on benzo[b]carbazole-6,11-diones, which were found to inhibit human topoisomerase IIα (hTopoIIα) and induce apoptosis in cancer cells. nih.gov These compounds exhibited promising activity, arresting the cell cycle in the S-phase and showing greater efficiency than the established anticancer drug etoposide in hTopoIIα inhibition assays. nih.gov
The design process is often guided by the goal of improving selectivity for cancer cells over normal cells to minimize side effects. This can be achieved by modifying the carbazole scaffold to target pathways that are specifically dysregulated in cancer, such as hypoxia-inducible factor-1 (HIF-1). mdpi.com
| Compound Class | Target Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Carbazole-based thiazole derivatives | A549 (lung), MCF-7 (breast), HT29 (colon) | Compounds with 4-bromophenyl and 4-nitrophenyl substituents showed significant cytotoxicity. | researchgate.net |
| N-alkyl-3,6-dibromocarbazole derivatives | MCF-7, MDA-MB-231 (breast) | Demonstrated moderate antiproliferative effects and inhibited migration of metastatic cells. | researchgate.net |
| Benzo[b]carbazole-6,11-diones | MCF-7, MDA-MB-231 (breast), H-357 (oral) | Inhibited hTopoIIα, induced apoptosis, and arrested the cell cycle at the S-phase. | nih.gov |
| Coumarin–carbazole based pyrazolines | HeLa (cervical), NCI-H520 (lung) | Active compounds arrested cell cycle progression and induced apoptosis. | rsc.org |
Role as Intermediate in the Synthesis of Complex Organic Molecules for Drug Discovery
Halogenated aromatic compounds are exceptionally valuable intermediates in organic synthesis, and this compound is no exception. The bromine substituent provides a reactive site for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of more complex and elaborate molecules from the relatively simple benzo[c]carbazole core. innospk.com
This synthetic versatility is crucial in drug discovery, where the exploration of chemical space around a core scaffold is necessary to optimize biological activity. Starting from this compound, medicinal chemists can generate a diverse library of analogues by varying the groups attached at the C-11 position. This approach facilitates the systematic investigation of structure-activity relationships. nih.gov For example, attaching different aryl, heteroaryl, or alkyl groups can modulate the compound's steric and electronic properties, influencing its binding to a biological target. innospk.com The bromine atom's reactivity makes this compound a key building block for creating novel, potentially patentable chemical entities with tailored pharmacological profiles for various therapeutic areas, including cancer and viral diseases. innospk.comchemimpex.com
Synthesis of Radiolabeled Analogues for Pre-clinical Distribution Studies
Preclinical studies are essential for evaluating the pharmacokinetic properties of a potential drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). iaea.org Radiolabeling is a powerful technique used in these studies to trace the fate of a molecule in vivo. By replacing a stable atom in the drug molecule with a radioactive isotope, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), researchers can use non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize and quantify the drug's distribution in a living organism over time. nih.gov
The synthesis of a radiolabeled analogue of this compound would typically involve introducing a positron-emitting radionuclide into the molecule. nih.gov For instance, a ¹¹C-labeled version could be synthesized by introducing a [¹¹C]methyl group at the N-9 position. This would provide critical information on the compound's biodistribution, identifying which organs and tissues it accumulates in, whether it can cross the blood-brain barrier, and how quickly it is cleared from the body. iaea.orgnih.gov These data are vital for assessing the compound's potential efficacy and for estimating radiation dosimetry for future clinical trials. iaea.org Such preclinical imaging studies help to verify that the drug reaches its intended target in sufficient concentrations to exert a therapeutic effect, thereby guiding the selection of the most promising candidates for further development. nih.gov
Emerging Research Directions and Future Perspectives for 11 Bromo 7h Benzo C Carbazole Research
Development of Novel and Sustainable Synthetic Methodologies and Catalyst Systems
The synthesis of the benzo[c]carbazole core and its derivatives is an area of active research, moving beyond traditional methods toward more efficient and environmentally benign processes. For 11-Bromo-7H-benzo[c]carbazole, future research is directed at developing methodologies that offer high yields, regioselectivity, and sustainability.
Novel Synthetic Strategies: Recent advancements in carbazole (B46965) synthesis have centered on transition-metal-catalyzed reactions, including C-H activation, hydroarylation, and annulation. rsc.orgrsc.org A promising direction for synthesizing the this compound framework involves intramolecular cyclization or benzannulation from appropriately substituted indole (B1671886) precursors. rsc.orgwits.ac.za For instance, a base- and light-induced cyclization of a biaryl compound derived from 3-bromo-2-methyl-1H-indole has been used to create a substituted benzo[c]carbazole, a pathway that could be adapted for the target molecule. wits.ac.za
Sustainable Catalyst Systems: The development of sustainable catalyst systems is a key future perspective. While palladium catalysts are effective for C-H activation and cross-coupling reactions to build the carbazole skeleton, research is shifting towards more abundant and less toxic metals like copper and iron. organic-chemistry.orgacs.org Furthermore, metal-free synthesis is a significant goal. Methodologies employing Brønsted acidic carbonaceous materials, derived from renewable resources like rice husks, have been successfully used for benzo[a]carbazole synthesis and represent a sustainable approach that could be explored for the benzo[c] isomer. rsc.orgrsc.org Photocatalysis and visible-light-mediated reactions also offer a green alternative, enabling intramolecular C-H aminations to form carbazoles under mild conditions. nih.gov
The table below summarizes emerging catalytic strategies applicable to benzo[c]carbazole synthesis.
| Catalytic Strategy | Catalyst Type | Potential Advantages |
| C-H Activation/Annulation | Palladium, Rhodium | High efficiency and regioselectivity in forming the carbazole core. rsc.orgorganic-chemistry.org |
| Intramolecular Coupling | Copper, Iron | Use of cheaper, more sustainable, and less toxic metal catalysts. organic-chemistry.orgacs.org |
| Gold-Catalyzed Hydroarylation | Gold Salts (e.g., NaAuCl4) | High regioselectivity in forming functionalized carbazoles from readily available materials. rsc.org |
| Photomediated Cyclization | Visible Light/Photocatalysts | Metal-free, mild reaction conditions, high energy efficiency. nih.gov |
| Brønsted Acid Catalysis | Sulfonated Amorphous Carbon | Use of a recyclable, solid acid catalyst derived from biomass, enhancing sustainability. rsc.orgrsc.org |
Advanced Functionalization for Enhanced and Multi-Stimuli Responsive Properties
The bromine atom at the 11-position of 7H-benzo[c]carbazole is not merely a structural feature but a versatile chemical handle for advanced functionalization. Future research will leverage this reactivity to create novel materials with tailored electronic and physical properties, including responsiveness to external stimuli.
The primary route for functionalization is through transition-metal-catalyzed cross-coupling reactions. The C-Br bond is an ideal site for well-established reactions such as:
Suzuki Coupling: To introduce new aryl or vinyl groups, extending the π-conjugated system and tuning the optoelectronic properties.
Buchwald-Hartwig Amination: To attach various amine moieties, which can enhance hole-transporting capabilities or introduce new functionalities.
Sonogashira Coupling: To incorporate alkyne units, leading to rigid, linear structures often used in molecular wires or advanced electronic materials.
Through such functionalization, derivatives of this compound can be designed to exhibit multi-stimuli responsive behaviors. Research on other carbazole derivatives has demonstrated properties like mechanofluorochromism (color change upon grinding or pressure) and rigidochromism (color change based on environmental rigidity). cnr.itrsc.org For example, carbazole-cyclic triimidazole derivatives show emissive behavior that is responsive to their physical state and solvation, a property that could be engineered into benzo[c]carbazole systems. cnr.itnih.gov By attaching flexible or bulky side groups via the bromine handle, researchers can control the intermolecular packing in the solid state, creating materials whose photophysical properties are sensitive to mechanical force, temperature, or solvent vapor.
| Functionalization Reaction | Reagents/Catalyst | Purpose/Resulting Property |
| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Extension of π-conjugation, tuning of emission color, creation of larger aromatic systems. |
| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst | Introduction of hole-transporting groups, attachment of bioactive moieties. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Formation of rigid, linear structures for advanced electronic applications. |
| Stille Coupling | Organostannanes, Pd catalyst | Creation of complex conjugated molecules with tailored electronic properties. |
Integration into Hybrid and Nanomaterial Systems for Advanced Device Architectures
The unique electronic properties of the benzo[c]carbazole core make it a promising building block for materials in advanced electronic devices. nih.govrsc.org Future research will focus on integrating this compound into more complex systems, such as hybrid organic-inorganic materials and nanomaterials, to create next-generation device architectures.
Organic Light-Emitting Diodes (OLEDs): Benzo[c]carbazole derivatives are already explored as chromophores for blue fluorescent emitters in OLEDs. rsc.org The 11-bromo derivative serves as a key intermediate for creating more complex host or emissive materials. innospk.com Through functionalization at the bromo-position, the molecule can be tailored to have a high triplet energy, making it an excellent host material for phosphorescent OLEDs (PhOLEDs), or its emission properties can be tuned for use as an efficient emitter.
Hybrid Materials and Nanostructures: A significant future direction is the creation of hybrid materials where the organic benzo[c]carbazole unit is combined with inorganic components. The bromo-functionality allows the molecule to be anchored onto the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides) or integrated into metal-organic frameworks (MOFs). rsc.org This integration can lead to materials with novel properties, such as:
Enhanced Charge Transport: Combining the high hole mobility of the carbazole unit with the high electron mobility of an inorganic semiconductor.
Novel Sensing Platforms: Where the fluorescence of the carbazole moiety is quenched or enhanced upon interaction with an analyte, mediated by the inorganic component.
Improved Photovoltaic Devices: Using carbazole-functionalized nanoparticles in the active layer of organic or hybrid solar cells (e.g., perovskite solar cells) to improve charge extraction and film morphology. semanticscholar.org
Theoretical Advancements in Understanding Complex Molecular Interactions and Energy Transfer Pathways
As experimental work progresses, theoretical and computational studies provide invaluable insights into the underlying principles governing the behavior of this compound. Future theoretical work will be crucial for rational material design and for understanding complex photophysical processes.
Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool to predict the electronic structure and properties of molecules. For this compound, DFT can elucidate:
The Effect of Bromine Substitution: Quantifying how the electron-withdrawing nature of the bromine atom influences the HOMO and LUMO energy levels, the bandgap, and the charge distribution compared to the parent 7H-benzo[c]carbazole.
Reorganization Energy: Calculating the reorganization energy for both hole and electron transport. Studies on unsubstituted benzo[c]carbazole have shown it possesses favorable reorganization energies, and theoretical work can predict how bromination and further functionalization will impact charge transport efficiency. icm.edu.pllodz.plicm.edu.pl
Modeling of Intermolecular Interactions and Energy Transfer: In the solid state, the performance of a material is heavily dependent on intermolecular interactions.
Molecular Dynamics (MD) Simulations: Can be used to predict the packing of molecules in thin films, which is critical for charge transport.
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify and characterize non-covalent interactions (like π-π stacking and hydrogen bonding) that dictate the bulk material properties. mdpi.com
Furthermore, understanding energy transfer is critical for designing efficient OLEDs and light-harvesting systems. Theoretical models can predict the rate and efficiency of Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET) in systems containing benzo[c]carbazole derivatives. rsc.org Such studies can explain how energy migrates from a host material to a guest emitter and can guide the design of donor-acceptor pairs to maximize device efficiency. researchgate.net Computational studies on the formation mechanisms of carbazoles can also provide insights into optimizing synthetic routes. nih.govresearchgate.net
| Theoretical Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO/LUMO levels, reorganization energy. | Prediction of optoelectronic properties, charge transport capabilities, and the effect of functionalization. icm.edu.pllodz.pl |
| Time-Dependent DFT (TD-DFT) | Simulation of absorption and emission spectra, calculation of excited state energies. | Understanding of photophysical properties, prediction of emission color and triplet energies for OLED applications. |
| Molecular Dynamics (MD) | Simulation of molecular packing in amorphous or crystalline states. | Prediction of thin-film morphology and its impact on charge mobility. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent intermolecular interactions. | Understanding of solid-state packing forces and their influence on material properties. mdpi.com |
Q & A
Q. What are the limitations of carbazole-based polymers in achieving high-efficiency organic solar cells (OSCs)?
- Methodological Answer : Despite favorable bandgap alignment (e.g., 2,7-carbazole polymers), low fill factors (<60%) persist due to poor charge transport in bulk heterojunction (BHJ) blends. Mitigate this by copolymerizing with electron-deficient units (e.g., benzothiadiazole) and optimizing annealing conditions to enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
